Tanimilast - 1239278-59-1

Tanimilast

Catalog Number: EVT-264092
CAS Number: 1239278-59-1
Molecular Formula: C30H30Cl2F2N2O8S
Molecular Weight: 687.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHF6001 has been used in trials studying the treatment of Asthma and Chronic Obstructive Pulmonary Disease.
Overview

Tanimilast, also known by its international non-proprietary name CHF6001, is a novel and selective phosphodiesterase-4 (PDE4) inhibitor designed for inhalation therapy. It is primarily developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Tanimilast exhibits significant anti-inflammatory properties, making it a promising candidate in the management of respiratory diseases characterized by inflammation. Its formulation allows for targeted delivery to the lungs, minimizing systemic exposure and reducing potential side effects commonly associated with oral PDE4 inhibitors, such as nausea and diarrhea .

Source and Classification

Tanimilast is classified under several categories: it is an antiallergic, antiasthmatic, and belongs to the broader class of small molecules. The drug is being developed by Chiesi Farmaceutici and is currently in advanced clinical trials, specifically Phase III for COPD . The chemical structure of Tanimilast is characterized by its unique composition: C30H30Cl2F2N2O8S, which contributes to its efficacy and selectivity as a PDE4 inhibitor .

Synthesis Analysis

Methods

The synthesis of Tanimilast involves a multi-step process that optimizes its pharmacological properties. Initial screening identified Tanimilast as a promising candidate due to its high potency and favorable pharmacokinetic profile. The compound was synthesized to enhance its binding affinity to the PDE4 catalytic pocket, ensuring prolonged interactions that lead to effective inhibition of the enzyme .

Technical Details

The synthesis typically includes:

  • Formation of key intermediates through reactions involving chlorinated hydrocarbons and benzoate derivatives.
  • Purification processes such as crystallization or chromatography to isolate the final product.
  • Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of Tanimilast.
Molecular Structure Analysis

Structure

Tanimilast's molecular structure features a complex arrangement that includes chlorinated and fluorinated moieties, contributing to its stability and activity. The three-dimensional conformation allows for optimal interaction with the PDE4 enzyme .

Data

  • Molecular Formula: C30H30Cl2F2N2O8S
  • Molecular Weight: 620.53 g/mol
  • Chemical Structure: The compound exhibits multiple functional groups that facilitate its inhibitory action on PDE4.
Chemical Reactions Analysis

Reactions

Tanimilast primarily acts through competitive inhibition of phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase results in reduced inflammatory responses in various immune cells, including eosinophils and neutrophils .

Technical Details

In vitro studies have demonstrated that Tanimilast can inhibit:

  • Cytokine release from activated immune cells.
  • Enzymatic activity of matrix metalloproteinases (MMPs), elastase, and myeloperoxidase (MPO) in neutrophils at specific concentrations .
Mechanism of Action

Tanimilast exerts its therapeutic effects by inhibiting PDE4, which leads to elevated cAMP levels. This modulation results in:

  • Decreased release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
  • Altered immune cell polarization, particularly influencing dendritic cells' ability to activate T cells towards a Th2 phenotype rather than Th1 .

The compound's selectivity for PDE4 over other phosphodiesterases ensures minimal off-target effects, enhancing its safety profile in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tanimilast is typically formulated as a dry powder for inhalation.
  • Solubility: It has limited solubility in water but is designed for effective delivery via inhalation.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions, which is crucial for maintaining efficacy during storage and use.
  • Reactivity: Tanimilast's reactivity profile indicates it can interact selectively with specific enzymes without significant degradation over time .
Applications

Tanimilast is primarily being developed for:

  • Chronic obstructive pulmonary disease (COPD): It aims to reduce exacerbations and improve lung function by targeting inflammation directly in the respiratory tract.
  • Asthma management: Its immunomodulatory effects may provide benefits in controlling asthma symptoms without the systemic side effects associated with other treatments .

Additionally, ongoing research explores its potential applications in other inflammatory conditions, including those related to viral infections like SARS-CoV-2, where modulation of immune responses could be beneficial .

Introduction to Tanimilast and PDE4 Inhibition in Respiratory Pathophysiology

Historical Context of Phosphodiesterase-4 (PDE4) Inhibitors in Respiratory Medicine

The development of PDE4 inhibitors represents a 30-year quest to modulate intracellular cyclic adenosine monophosphate (cAMP) signaling in inflammatory cells. Early oral PDE4 inhibitors like roflumilast (approved for COPD in 2010) demonstrated clinical efficacy in reducing exacerbations but were limited by systemic side effects—notably gastrointestinal disturbances (nausea, diarrhea) in 10-20% of patients, leading to high discontinuation rates [1] [4]. This toxicity stemmed from non-selective inhibition of PDE4 subtypes (A, B, C, D) expressed ubiquitously, particularly PDE4D in the brainstem and gut [1].

Between 2000–2015, four inhaled PDE4 inhibitors (AWD-12-281, Tofimilast, UK-500,001, GSK256066) advanced to Phase II trials but failed due to either insufficient efficacy (AWD-12-281, Tofimilast) or persistent systemic adverse events despite inhalation (UK-500,001, GSK256066) [1]. GSK256066, though highly potent (IC₅₀ = 0.003 nM), still exhibited dose-limiting safety issues, underscoring the challenge of optimizing lung selectivity [1].

Table 1: Evolution of Key PDE4 Inhibitors in Respiratory Medicine

CompoundAdministrationDevelopment PhaseKey Limitations
RoflumilastOralApproved (COPD)Systemic GI side effects (nausea, diarrhea)
CilomilastOralDiscontinued (Phase III)Emesis, poor therapeutic index
GSK256066InhaledDiscontinued (Phase II)Dose-limiting safety profile
Tanimilast (CHF6001)InhaledPhase IIIDesigned to overcome prior limitations

The advent of ensifentrine (RPL554), a dual PDE3/4 inhibitor, introduced bronchodilatory effects alongside anti-inflammatory action but retained systemic exposure risks [4]. This historical landscape established the need for highly potent, lung-selective PDE4 inhibitors with minimal systemic bioavailability—a gap filled by tanimilast.

Mechanistic Rationale for PDE4 Inhibition in Chronic Inflammatory Airway Diseases

Tanimilast’s therapeutic efficacy arises from its nanomolar potency (IC₅₀ < 1 nM against PDE4A-D) and prolonged lung retention after inhalation [1] [7]. By inhibiting cAMP hydrolysis, it elevates intracellular cAMP levels, activating two primary effector pathways:

  • Protein Kinase A (PKA): Phosphorylates transcription factors (e.g., CREB), suppressing NF-κB and MAPK pathways, thereby reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-8) [1] [9].
  • Exchange Protein Activated by cAMP (EPAC): Modulates leukocyte adhesion and phagocytosis [8].

In neutrophils—key drivers of COPD pathophysiology—tanimilast:

  • Reduces adhesion to endothelium (IC₅₀ = 1.97 nM) by downregulating CD11b/CD18 integrins [7].
  • Suppresses degranulation of elastase (IC₅₀ = 3.5 nM) and MMPs (IC₅₀ = 0.8 nM), curtailing tissue destruction [7].
  • Inhibits neutrophil extracellular trap (NET) formation, a source of autoantigens in chronic inflammation [7].

In dendritic cells (DCs), tanimilast uniquely:

  • Attenuates TLR7/8-mediated release of Th1-polarizing cytokines (IL-12, IFN-γ) while preserving MHC-II and CCR7 expression [3] [6].
  • Skews T-cell responses toward Th2 via increased CD86/CD80 ratio and CD141 (BDCA-3) expression [3].
  • Upregulates immunomodulatory molecules (IDO1, TSP1, VEGF-A) without global immunosuppression [3].

Table 2: Cellular Effects of Tanimilast in Preclinical Models

Cell TypeKey Functional EffectsBiomarker Changes
Neutrophils↓ Adhesion, ↓ degranulation, ↓ NETosisElastase release IC₅₀: 3.5 nM; MMP IC₅₀: 0.8 nM
Dendritic Cells↓ IL-12, ↑ Th2 skewing, ↑ CD141 expression↑ IDO1, TSP1, VEGF-A mRNA
Epithelial Cells↓ MUC5AC production, ↓ chemokine secretionReduced IL-8 and CCL5 release

This mechanistic profile enables tanimilast to disrupt inflammatory cascades central to COPD and asthma: epithelial injury → neutrophil/DC recruitment → cytokine amplification → tissue remodeling [1] [8]. Unlike corticosteroids, it maintains antimicrobial defense in macrophages [1].

Unmet Therapeutic Needs in COPD and Asthma: Rationale for Tanimilast Development

Despite advances in bronchodilator/ICS combinations, 30–40% of COPD patients on triple therapy (ICS/LABA/LAMA) continue experiencing exacerbations [1] [10]. Key limitations include:

  • Corticosteroid resistance: Neutrophil-dominated inflammation in COPD responds poorly to ICS, which primarily target eosinophilic pathways [8] [10].
  • Pneumonia risk: ICS use increases pneumonia incidence by ~50% in COPD [4].
  • Oral PDE4 inhibitor limitations: Roflumilast is restricted to severe COPD with chronic bronchitis due to side effects [1] [10].

Tanimilast addresses these gaps via:

  • Targeted anti-neutrophilic activity: Reduces sputum neutrophils (Phase IIa data) and IL-8 in COPD patients unresponsive to steroids [7] [10].
  • Inhalation-driven lung selectivity: <5% systemic bioavailability minimizes PDE4-related adverse events [1] [9].
  • Add-on efficacy to existing therapies: Synergizes with ICS by upregulating amphiregulin and IDO1, restoring steroid sensitivity in Th1/Th17-high endotypes [3] [8].

In asthma, tanimilast targets the 30% of patients with uncontrolled disease despite ICS/LABA therapy, particularly those with:

  • Neutrophilic or paucigranulocytic inflammation [9].
  • Exacerbation-prone phenotypes where IL-8/CXCR1 axis drives pathology [10].

Table 3: Tanimilast in Ongoing Clinical Trials Addressing Unmet Needs

Trial FocusPatient PopulationPrimary EndpointStatus
COPD exacerbations (NCT04275575)COPD + chronic bronchitis on triple therapyRate of moderate/severe exacerbationsPhase III active
Uncontrolled asthma (NCT04542057)Asthma on ICS/LABA with ≥2 exacerbations/yearAnnualized exacerbation ratePhase III active
Biomarker modulation (NCT03004417)COPD patients with sputum neutrophiliaSutum IL-8, neutrophils, FEV₁Phase IIa completed

Phase II studies demonstrate tanimilast’s clinical impact:

  • COPD: 25–32% reduction in sputum neutrophils and IL-6 vs. placebo as add-on to triple therapy [1] [10].
  • Asthma: Improved ACQ-7 scores and FEV₁ in ICS/LABA-refractory patients [10].

These findings position tanimilast as a precision medicine tool for neutrophilic and exacerbation-prone respiratory diseases, potentially fulfilling the urgent need for non-steroidal anti-inflammatory inhalers [5] [8].

Properties

CAS Number

1239278-59-1

Product Name

Tanimilast

IUPAC Name

[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate

Molecular Formula

C30H30Cl2F2N2O8S

Molecular Weight

687.5 g/mol

InChI

InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1

InChI Key

VCFBPAOSTLMYIV-SANMLTNESA-N

SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

CHF-6001; CHF 6001; CHF6001; tanimilast; tanimilastum.

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5

Isomeric SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.